molecular formula C6H9BrN4 B570913 2-Amino-5-bromo-3-(ethylamino)pyrazine CAS No. 117719-10-5

2-Amino-5-bromo-3-(ethylamino)pyrazine

Cat. No. B570913
CAS RN: 117719-10-5
M. Wt: 217.07
InChI Key: FYOJEGNMDFDYBZ-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-3-(ethylamino)pyrazine” is a chemical compound with the molecular formula C6H9BrN4. It has a molecular weight of 217.07 . This compound is also known by its IUPAC name, 5-bromo-N~3~-ethyl-2,3-pyrazinediamine .


Molecular Structure Analysis

The InChI code for “2-Amino-5-bromo-3-(ethylamino)pyrazine” is 1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-bromo-3-(ethylamino)pyrazine” include a molecular weight of 217.07 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Optoelectronic Applications : Pyrazine is a crucial molecular scaffold in organic optoelectronic materials. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination reactions of dihalo-pyrrolopyrazines, have been developed. These compounds, including 2-amino-pyrrolopyrazines, show promising optical, thermal properties, and molecular packing for optoelectronic applications (Puttavva Meti et al., 2017).

  • Corrosion Inhibition : Pyrazine derivatives, such as 2-Amino-5-bromopyrazine, have been investigated as corrosion inhibitors. Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) simulation show that these compounds can effectively inhibit corrosion, with –SH based pyrazine derivatives showing even better potential (S. Saha et al., 2016).

  • Antitumor Activity : Racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate, a compound related to pyrazine derivatives, has shown antitumor activity in various in vivo experiments. The preparation of its isomers revealed significant differences in biological potency (C. Temple & G. Rener, 1989).

  • Synthesis of Novel Organic Compounds : Novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines have been synthesized, showcasing the versatility of pyrazine derivatives in organic synthesis. These compounds have potential pharmacological activities, indicating a wide range of applications in medicinal chemistry (A. K. Kamal El‐Dean et al., 2018).

  • Antiinflammatory Activity : Imidazo[1,2-a]pyrazine derivatives, closely related to 2-Amino-5-bromo-3-(ethylamino)pyrazine, have been synthesized and evaluated for their antiinflammatory activity, demonstrating the potential of pyrazine derivatives in developing new anti-inflammatory drugs (E. Abignente et al., 1992).

Mechanism of Action

    Target of Action

    It is known that the compound is used in palladium-catalyzed cross-coupling reactions .

    Mode of Action

    The compound is involved in free radical reactions . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .

    Biochemical Pathways

    The compound is used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids, leading to pyrazinylpyridines . This suggests that it may be involved in the synthesis of pyrazinylpyridines, which are important structures in medicinal chemistry.

    Result of Action

    The result of the compound’s action is the formation of pyrazinylpyridines through a palladium-catalyzed cross-coupling reaction . Pyrazinylpyridines are important structures in medicinal chemistry, suggesting that the compound may play a role in the synthesis of medicinal compounds.

properties

IUPAC Name

5-bromo-3-N-ethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOJEGNMDFDYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671902
Record name 5-Bromo-N~3~-ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117719-10-5
Record name 5-Bromo-N~3~-ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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